
2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide
Vue d'ensemble
Description
2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide, also known as MMPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide acts by inhibiting specific enzymes involved in various cellular processes, including angiogenesis, metastasis, inflammation, and amyloid beta production. 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide specifically targets the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide reduces the ability of tumor cells to invade and metastasize, reduces inflammation and pain, and reduces amyloid beta accumulation in the brain.
Biochemical and Physiological Effects:
2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in various disease models. In cancer, 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide has been shown to inhibit tumor growth, angiogenesis, and metastasis. In Alzheimer's disease, 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide has been shown to reduce amyloid beta accumulation in the brain and improve cognitive function. In inflammatory disorders, 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide has been shown to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide has several advantages for lab experiments, including its small size, high potency, and specificity for MMPs. However, 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide, including the development of more potent and selective inhibitors, the identification of new targets for 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide, and the evaluation of 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide in clinical trials for various diseases. Additionally, the use of 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy, may also be explored.
Applications De Recherche Scientifique
2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in angiogenesis and metastasis. In Alzheimer's disease, 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide has been shown to reduce the accumulation of amyloid beta plaques in the brain, which are believed to contribute to the development of the disease. In inflammatory disorders, 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide has been shown to reduce inflammation and pain by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-7-9-18(27-3)19(12-14)28(24,25)21-15-8-10-17(26-2)16(13-15)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQMNWJBQSCWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B3309434.png)
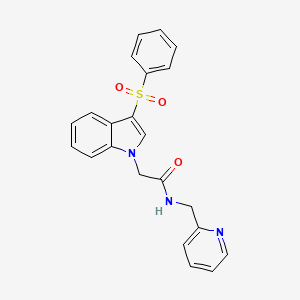
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3309460.png)
![N-(3,4-dimethoxyphenethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3309461.png)
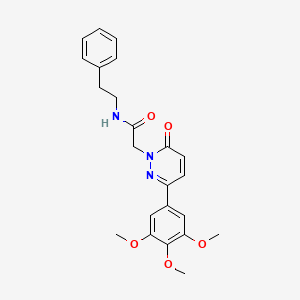
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3309481.png)
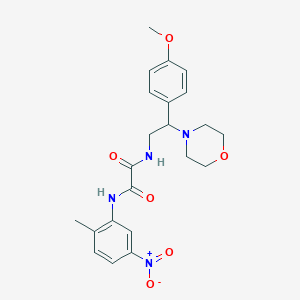
![Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3309489.png)
![Methyl 3-[(4-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3309492.png)

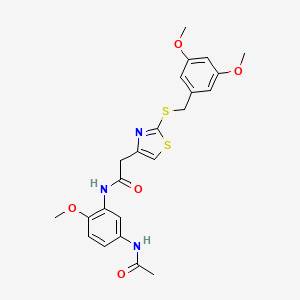
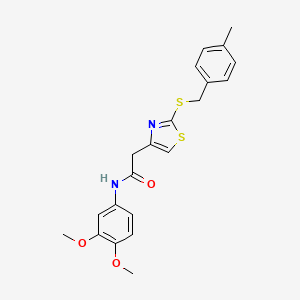
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3309519.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3309526.png)